4-Hydroxysapriparaquinone
Overview
Description
4-Hydroxysapriparaquinone is a diterpene compound isolated from the roots of Salvia prionitis Hance . It has garnered attention due to its potential anticancer properties, specifically its ability to induce apoptosis in human cancer cells . This compound is part of a broader class of abietane diterpenoids, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
4-Hydroxysapriparaquinone is a compound isolated from the roots of Salvia prionitis Hance . It has been identified to have potential anticancer activity , suggesting that its primary targets could be proteins or enzymes involved in cell proliferation and survival.
Mode of Action
Given its potential anticancer activity , it may interact with its targets to inhibit cell proliferation or induce apoptosis in cancer cells. More detailed studies are needed to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
This compound likely affects biochemical pathways related to cell growth and survival, given its potential anticancer activity . .
Result of Action
Given its potential anticancer activity , it may inhibit cell proliferation or induce apoptosis in cancer cells. More detailed studies are needed to elucidate these effects.
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in biochemical reactions
Cellular Effects
It has been suggested that the compound has potential anticancer activity
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxysapriparaquinone can be synthesized starting from (+)-dehydroabietic acid. The synthetic route involves several key steps:
Methoxylation: (+)-Dehydroabietic acid is converted to 11,12-dimethoxyabieta-8,11,13-trien-7-one.
Demethoxylation: This intermediate is then transformed into 12-methoxyabieta-8,11,13-triene.
Oxidation and Hydroxylation: The final steps involve oxidation and hydroxylation to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxysapriparaquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxysapriparaquinone has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of abietane diterpenoids.
Biology: Its ability to induce apoptosis makes it a valuable tool in cancer research.
Medicine: Potential therapeutic applications in anticancer treatments due to its apoptosis-inducing properties.
Industry: Its derivatives may have applications in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Salvisyrianone
- Primin
- Homoembelin
- Embelin
- Rapanone
- alpha-Tocopherolquinone
- Coenzyme Q10
- Vitamin K1
Comparison: 4-Hydroxysapriparaquinone is unique among these compounds due to its specific structure and potent apoptosis-inducing activity. While other compounds like Embelin and Rapanone also exhibit biological activities, this compound’s ability to disrupt protein synthesis and induce apoptosis in cancer cells sets it apart .
Properties
IUPAC Name |
4-hydroxy-8-(4-hydroxy-4-methylpentyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11(2)15-17(21)14-9-8-12(3)13(7-6-10-20(4,5)24)16(14)19(23)18(15)22/h8-9,11,21,24H,6-7,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUXYSQVWDPEEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 4-hydroxysapriparaquinone and how is it synthesized?
A1: this compound is a natural product found in the roots of the plant Salvia prionitis Hance. Researchers have successfully synthesized this compound in the laboratory starting from (+)-dehydroabietic acid. The synthesis involves a multi-step process, with key intermediates including 11,12-dimethoxyabieta-8,11,13-trien-7-one and 12-methoxyabieta-8,11,13-triene. [, ] You can find more details about this synthesis in the research papers:
Q2: Are there any other natural sources for this compound besides Salvia prionitis Hance?
A2: The provided research papers specifically mention the isolation of this compound from the roots of Salvia prionitis Hance. [] Further research is required to determine if this compound is present in other natural sources.
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